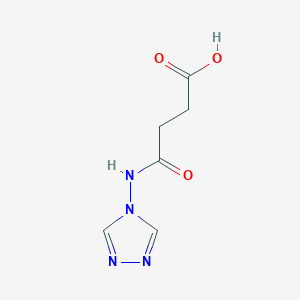

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-

Description

Properties

CAS No. |

64868-74-2 |

|---|---|

Molecular Formula |

C6H8N4O3 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

4-oxo-4-(1,2,4-triazol-4-ylamino)butanoic acid |

InChI |

InChI=1S/C6H8N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h3-4H,1-2H2,(H,9,11)(H,12,13) |

InChI Key |

YBCHAELNNLZQBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN1NC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Reactions

A common method involves the condensation of appropriate hydrazine derivatives with α-keto acids or their esters to form the 1,2,4-triazole ring fused or linked to the butanoic acid skeleton. For example, hydrazine hydrate reacts with ketoesters to form hydrazones, which upon cyclization yield triazole rings. The keto group at the 4-position of butanoic acid can be introduced by selective oxidation or by starting with α-keto acid precursors.

Use of Amino-Substituted Triazoles

The amino group on the triazole ring can be introduced by nucleophilic substitution or by direct amination during ring formation. The 4H-1,2,4-triazol-4-ylamino substituent is typically prepared by reacting 4-amino-1,2,4-triazole derivatives with activated butanoic acid intermediates under reflux conditions in polar solvents such as ethanol or methanol.

Reaction Conditions and Solvents

- Solvents: Polar protic solvents like ethanol, methanol, or water are preferred for condensation and cyclization reactions due to their ability to dissolve both organic and inorganic reagents and facilitate proton transfers.

- Bases: Potassium carbonate is often used as a mild base to promote nucleophilic substitution and condensation reactions.

- Temperature: Reflux conditions (60–100°C) are commonly employed to drive the reactions to completion within hours to days, depending on the substrate reactivity.

Purification and Characterization

The crude products are typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques. Characterization is performed using IR spectroscopy (to confirm acid and keto groups), NMR spectroscopy (to verify the heterocyclic and aliphatic protons), and mass spectrometry (to confirm molecular weight).

Representative Experimental Data and Yields

| Step | Reaction Type | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Condensation of hydrazine with ketoester | Reflux in ethanol, 10–15 days | 65–85 | Formation of hydrazone intermediates |

| 2 | Cyclization to form triazole ring | Reflux in butanol, 5–10 hours | 65–82 | Formation of 4,5-dihydrotriazolones |

| 3 | Oxidation or keto-group introduction | Bromine in glacial acetic acid, 60–70°C | 55 | Introduction of 4-oxo group |

| 4 | Amination or substitution | Room temperature, potassium carbonate base | 90+ | High yield of amino-substituted triazole |

Note: These data are adapted from analogous heterocyclic butanoic acid derivatives synthesis reported in peer-reviewed literature, reflecting typical yields and conditions for similar compounds.

Comparative Analysis with Related Compounds

The preparation of butanoic acid derivatives with heterocyclic substituents such as thiazole or pyrazole rings shares similarities with the triazole derivative synthesis. For instance, the Knoevenagel condensation followed by nucleophilic substitution and cyclization is a common theme. The use of bases like potassium carbonate and solvents such as methanol or water is consistent across these syntheses, optimizing reaction rates and yields.

Summary of Key Research Findings

- The formation of the 4-oxo group on the butanoic acid chain is efficiently achieved by selective oxidation or by starting with α-keto acid precursors.

- The 4H-1,2,4-triazol-4-ylamino substituent is introduced via nucleophilic substitution or direct condensation with amino-triazole derivatives.

- Reaction optimization studies indicate potassium carbonate as an effective base and polar solvents (ethanol, methanol, water) as optimal media.

- Reaction times vary from several hours to days depending on the step, with yields ranging from moderate (55%) to excellent (above 90%).

- Purification by recrystallization and characterization by IR, NMR, and MS confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The triazolylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted triazolylamino compounds.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- involves its interaction with specific molecular targets. The triazolylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-

- Synonyms: 3-(N-(1,2,4-Triazol-4-yl)carbamoyl)propanoic acid, AC1MRBC6, ST50989847 .

- CAS Number : 64868-74-2 .

- Molecular Formula : Presumed to be $ \text{C}7\text{H}8\text{N}4\text{O}3 $ (derived from structural analysis of substituents).

- Key Features: Contains a 4H-1,2,4-triazole moiety linked via an amide bond to a 4-oxobutanoic acid backbone.

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at the 4-oxo-4-amino position. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Analogues and Their Properties

Structure–Activity Relationship (SAR) Insights

- Triazole vs.

- Substituent Position : Halogens at the ortho position relative to sulfamate groups (in related DASI compounds) improve biological activity, suggesting that electronic effects modulate potency .

- Solubility and Bioavailability : The pyridine derivative (CAS 62134-49-0) has a higher polar surface area (79.29 Ų) than the triazole analog, which may affect membrane permeability .

Notes and Limitations

- Synthetic Challenges: Modifications to the triazole or butanoic acid backbone may require tailored protection/deprotection strategies, as seen in Fmoc-protected derivatives () .

Biological Activity

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- (commonly referred to as the triazole derivative of butanoic acid), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is . The compound features a triazole ring which is known for its diverse biological activities. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3O2 |

| SMILES | CC1=NN=C(N1C)CCCC(=O)O |

| InChI Key | RMTZZBQMYWPVQV-UHFFFAOYSA-N |

Mechanisms of Biological Activity

The biological activity of Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth.

- Antiviral Properties : Some studies suggest that compounds with triazole moieties exhibit antiviral activity by interfering with viral replication processes.

- Anti-inflammatory Effects : Research indicates that certain butanoic acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives. Although specific literature on Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is limited, related compounds have shown promising results:

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| A-87380 | Neuraminidase Inhibitor | 50 | |

| MZO-2 | TNFα Production Inhibition | N/A | |

| Triazole Derivative A | Antimicrobial | 15 |

Case Studies

While specific case studies on Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- are scarce, research into related triazole compounds provides insight into potential applications:

- Antiviral Activity : A study evaluated the antiviral effects of triazole derivatives against various viruses. The results indicated that modifications in the triazole ring could enhance efficacy against viral targets.

- In Vivo Models : In animal models, similar compounds demonstrated significant reductions in inflammation markers when administered during induced inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.